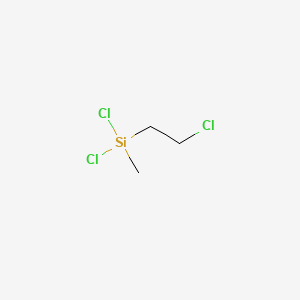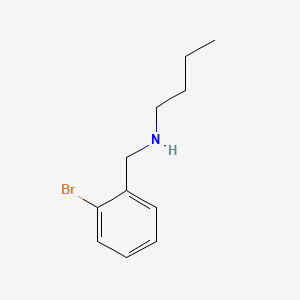![molecular formula C35H32Cl2N6O4 B1581385 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide CAS No. 78952-72-4](/img/structure/B1581385.png)
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide is a diarylide yellow pigment known for its vibrant yellow color and excellent stability. It is widely used in various applications, including printing inks, plastics, and coatings. The compound is characterized by its high transparency, good gloss, and strong tinting strength.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide involves the diazotization of aromatic amines followed by coupling with acetoacetylaminobenzimidazolone. The process typically includes the following steps:
Diazotization: Aromatic amines are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with acetoacetylaminobenzimidazolone in the presence of a coupling agent, such as acetic acid, to form the pigment.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Post-processing steps include filtration, washing, and drying to obtain the final pigment powder.
化学反应分析
Types of Reactions
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the chemical structure of the pigment, affecting its stability and color.
Substitution: The pigment can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced derivatives.
科学研究应用
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and reactivity.
Biology: Employed in biological staining and labeling due to its vibrant color and stability.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical imaging.
Industry: Widely used in the production of printing inks, plastics, and coatings due to its excellent color properties and stability.
作用机制
The mechanism of action of 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, leading to its characteristic yellow color. The molecular structure of the pigment allows for strong interactions with substrates, providing excellent adhesion and color fastness. The pathways involved include light absorption, energy transfer, and chemical bonding with substrates.
相似化合物的比较
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide is compared with other diarylide yellow pigments, such as Pigment Yellow 12 and Pigment Yellow 13. While these pigments share similar chemical structures, this compound is unique in its higher transparency and better gloss properties. It also exhibits superior heat stability and resistance to solvents, making it more suitable for high-performance applications.
List of Similar Compounds
- Pigment Yellow 12
- Pigment Yellow 13
- Pigment Yellow 14
- Pigment Yellow 83
This compound stands out due to its unique combination of properties, making it a preferred choice in various industrial and scientific applications.
属性
CAS 编号 |
78952-72-4 |
|---|---|
分子式 |
C35H32Cl2N6O4 |
分子量 |
671.6 g/mol |
IUPAC 名称 |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C35H32Cl2N6O4/c1-19-10-13-29(21(3)16-19)39-35(47)33(23(5)45)43-41-31-15-12-25(18-27(31)37)24-11-14-30(26(36)17-24)40-42-32(22(4)44)34(46)38-28-9-7-6-8-20(28)2/h6-18,32-33H,1-5H3,(H,38,46)(H,39,47) |
InChI 键 |
XAQOUXKUARYQQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl)C |
Key on ui other cas no. |
78952-72-4 |
物理描述 |
DryPowde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)

